

Adoprazine Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Adoprazine hydrochloride*

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This technical guide provides an in-depth overview of the chemical and pharmacological properties of **Adoprazine hydrochloride** (CAS Number: 222551-05-5), a potent and selective ligand with a dual mechanism of action as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.

Core Chemical Properties

Adoprazine hydrochloride, also known as SLV313, is a piperazine derivative with the systematic IUPAC name 1-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-[[5-(4-fluorophenyl)pyridin-3-yl]methyl]piperazine;hydrochloride.^[1] Its fundamental chemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	222551-05-5	[1]
Molecular Formula	C ₂₄ H ₂₅ ClFN ₃ O ₂	[1]
Molecular Weight	441.9 g/mol	[1]
IUPAC Name	1-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-[[5-(4-fluorophenyl)pyridin-3-yl]methyl]piperazine;hydrochloride	[1]
Synonyms	Adoprazine monohydrochloride, SLV313	[1]

Pharmacological Profile

Adoprazine hydrochloride exhibits a unique pharmacological profile characterized by its potent antagonism of dopamine D2 and D3 receptors and its full agonism at serotonin 5-HT1A receptors.[1] This dual action suggests its potential as an atypical antipsychotic agent.

Receptor Binding Affinity

The binding affinity of Adoprazine for various neurotransmitter receptors has been determined through radioligand binding assays. The affinity is expressed as the inhibition constant (K_i), with lower values indicating higher affinity. Adoprazine demonstrates high affinity for human recombinant D2, D3, D4, 5-HT1A, and 5-HT2B receptors. It shows moderate affinity for the 5-HT7 receptor and weak affinity for the 5-HT2A receptor. Notably, it has little to no affinity for several other receptors, including 5-HT3, 5-HT4, 5-HT6, α1- and α2-adrenergic, H1, and M1/M4 muscarinic receptors, as well as the serotonin transporter, indicating a selective binding profile.[1]

Receptor	Radioligand	Tissue Source	Ki (nM)
Dopamine D2	[³ H]Spiperone	Human recombinant	1.2
Dopamine D3	[³ H]Spiperone	Human recombinant	0.8
Dopamine D4	[³ H]Spiperone	Human recombinant	2.5
Serotonin 5-HT1A	[³ H]8-OH-DPAT	Human recombinant	1.0
Serotonin 5-HT2A	[³ H]Ketanserin	Human recombinant	120
Serotonin 5-HT2B	[³ H]LSD	Human recombinant	3.2
Serotonin 5-HT7	[³ H]LSD	Human recombinant	32

Table of Adoprazine Receptor Binding Affinities. Data sourced from McCreary et al., 2007.

Functional Activity

The functional activity of Adoprazine has been assessed in various in vitro assays. It acts as a full agonist at human 5-HT1A receptors and a full antagonist at human D2 and D3 receptors.[\[1\]](#)

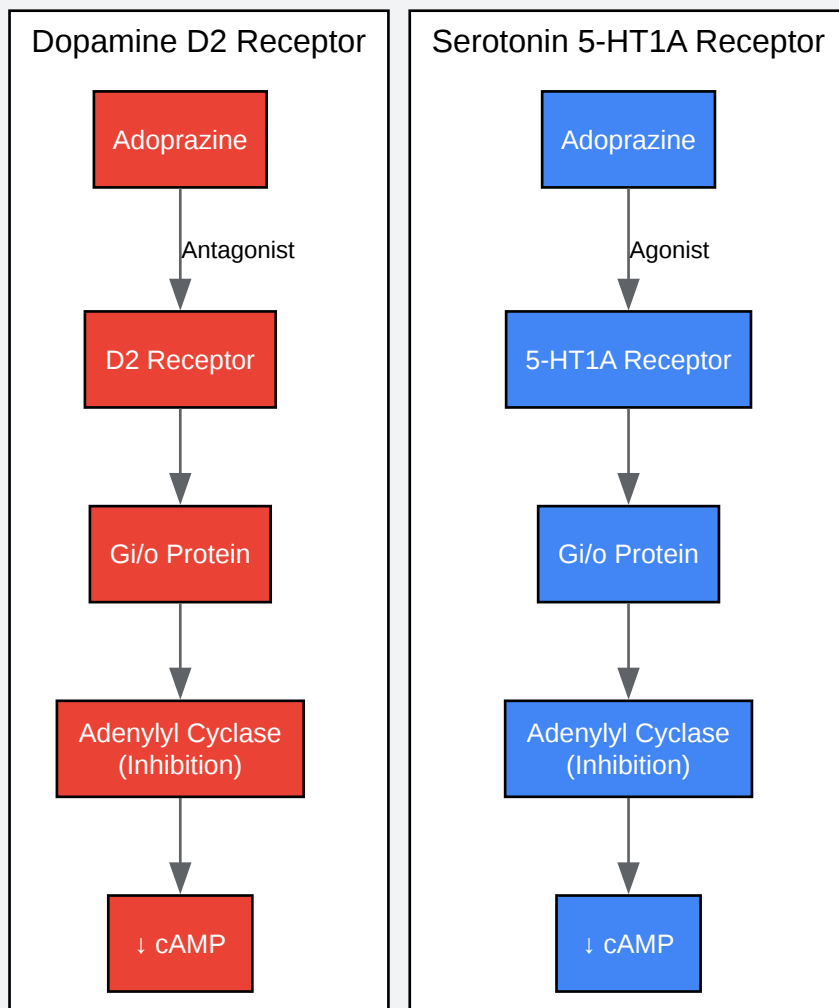
Receptor	Assay Type	Parameter	Value
Serotonin 5-HT1A	Agonist Activity	pEC ₅₀	9.0
Dopamine D2	Antagonist Activity	pA ₂	9.3
Dopamine D3	Antagonist Activity	pA ₂	8.9

Table of Adoprazine Functional Activity. Data sourced from McCreary et al., 2007.

Signaling Pathways and Experimental Workflows

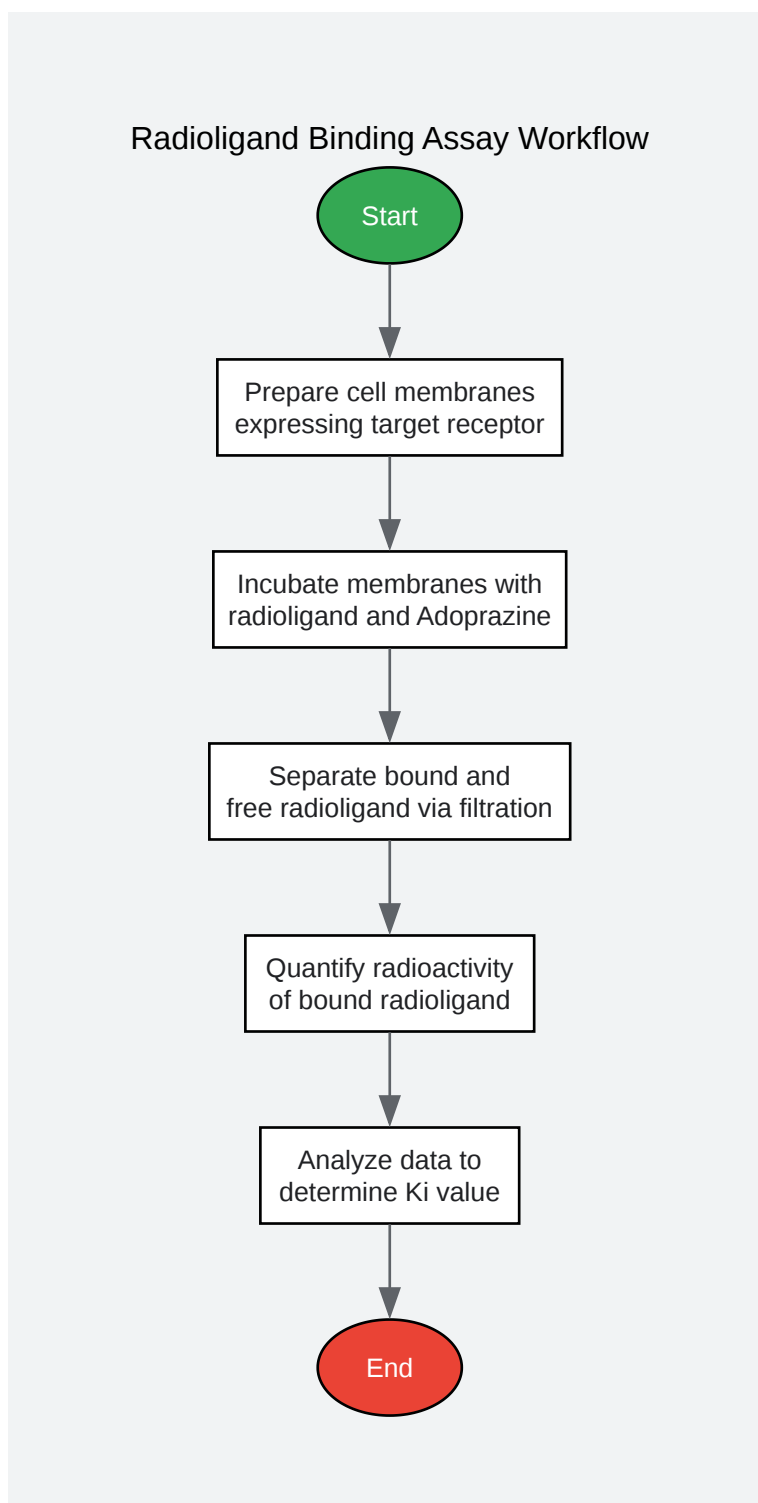
To visually represent the mechanisms and methodologies associated with Adoprazine, the following diagrams have been generated using the DOT language.

Adoprazine Signaling Pathway



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Adoprazine's dual mechanism of action.



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Workflow for determining receptor binding affinity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described by McCreary et al., 2007.

Radioligand Binding Assays

Objective: To determine the binding affinity (K_i) of Adoprazine for various neurotransmitter receptors.

Methodology:

- **Membrane Preparation:** Cell membranes from CHO or HEK-293 cells stably expressing the human recombinant receptor of interest were used. Cells were homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet was washed and resuspended in the assay buffer.
- **Assay Conditions:** Competition binding assays were performed in a final volume of 250 μ L. The reaction mixture contained the cell membrane preparation, a specific radioligand at a concentration close to its K_d value, and varying concentrations of Adoprazine.
- **Incubation:** The mixture was incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
- **Separation:** Bound and free radioligand were separated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding. The filters were then washed with ice-cold buffer.
- **Quantification:** The radioactivity retained on the filters was quantified using a liquid scintillation counter.
- **Data Analysis:** Non-specific binding was determined in the presence of a high concentration of a known competing ligand. Specific binding was calculated by subtracting non-specific binding from total binding. The IC_{50} values (concentration of Adoprazine that inhibits 50% of specific radioligand binding) were determined by non-linear regression analysis. The K_i values were then calculated from the IC_{50} values using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

Functional Assays

Objective: To determine the agonist potency (pEC_{50}) of Adoprazine at the human 5-HT1A receptor.

Methodology:

- **Cell Culture:** CHO cells stably expressing the human 5-HT1A receptor were cultured to near confluency.
- **Assay Procedure:** On the day of the experiment, cells were incubated with varying concentrations of Adoprazine in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (to stimulate adenylyl cyclase and elevate basal cAMP levels).
- **Incubation:** The incubation was carried out for a defined period (e.g., 30 minutes) at 37°C.
- **cAMP Measurement:** The reaction was terminated, and the intracellular cAMP concentration was measured using a commercially available assay kit (e.g., a competitive enzyme immunoassay or a time-resolved fluorescence resonance energy transfer-based assay).
- **Data Analysis:** The ability of Adoprazine to inhibit forskolin-stimulated cAMP accumulation was measured. Concentration-response curves were generated, and the pEC_{50} value (the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect) was calculated using non-linear regression.

Objective: To determine the antagonist potency (pA_2) of Adoprazine at human D2 and D3 receptors.

Methodology:

- **Cell Culture:** Cells (e.g., CHO or HEK-293) stably expressing either the human D2 or D3 receptor were used.
- **Assay Procedure:** The cells were pre-incubated with varying concentrations of Adoprazine for a specific duration. Subsequently, a concentration-response curve for a known dopamine agonist (e.g., quinpirole) was generated in the presence of each concentration of

Adoprazine. The functional response measured was the inhibition of forskolin-stimulated cAMP accumulation.

- cAMP Measurement: Intracellular cAMP levels were determined as described in the 5-HT1A agonist assay protocol.
- Data Analysis: The Schild equation was used to determine the pA_2 value. This value represents the negative logarithm of the molar concentration of an antagonist that would produce a 2-fold shift to the right in the concentration-response curve of an agonist. A linear Schild plot with a slope not significantly different from unity is indicative of competitive antagonism.

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References

- 1. SLV313 (1-(2,3-dihydro-benzo[1,4]dioxin-5-yl)-4- [5-(4-fluoro-phenyl)-pyridin-3-ylmethyl]-piperazine monohydrochloride): a novel dopamine D2 receptor antagonist and 5-HT1A receptor agonist potential antipsychotic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
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